molecular formula C9H12ClO4P B1673123 Heptenophos CAS No. 23560-59-0

Heptenophos

Cat. No.: B1673123
CAS No.: 23560-59-0
M. Wt: 250.61 g/mol
InChI Key: GBAWQJNHVWMTLU-UHFFFAOYSA-N
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Description

Heptenophos is an insecticide and acaricide used to control sucking insects and certain insects belonging to the Diptera family . It is also known as HOE 02982 and AE F002982 . It belongs to the class of organic compounds known as dialkyl phosphates .


Molecular Structure Analysis

This compound is a racemic molecule with 2 chiral centres . Its chemical formula is C₉H₁₂ClO₄P . The International Chemical Identifier key (InChIKey) is GBAWQJNHVWMTLU-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a light brown liquid or crystalline mass . It is soluble in water (2.2 g/L at 20 °C) and miscible with most organic solvents, except aliphatic hydrocarbons . It has a molecular weight of 250.6 .

Scientific Research Applications

Chemical Synthesis and Catalysis

Ligand-Controlled Product Selectivity in Chemical Synthesis One study explores the gold-catalyzed double cycloisomerization of 1,11-dien-3,9-diyne benzoates, leading to tricyclic bridged heptenones. The research demonstrates how changing the ligand of the Au(I) catalyst affects the selectivity of the reaction, producing either bridged heptenone or hexenone derivatives. This process illustrates the complex nature of chemical reactions involving compounds with heptenone structures, potentially applicable in the synthesis of complex organic molecules (Rao et al., 2015).

Nanotechnology and Material Science

Sol-Gel Synthesis of Spherical Mesoporous High-Entropy-Oxides Research into the sol-gel synthesis of spherical mesoporous high-entropy-oxides (HEOs) showcases the development of materials with large surface areas and tunable pore sizes. Such materials are essential for catalysis and environmental applications, demonstrating the interdisciplinary nature of chemical research and its implications for material science and engineering (Wang et al., 2020).

Protein-Phenolic Interactions

Encapsulation of Polyphenols for Enhanced Stability and Bioactivity The encapsulation of polyphenols is discussed as a method to improve the stability, bioactivity, and bioavailability of these compounds. This research is crucial for the food and pharmaceutical industries, aiming to maximize the health benefits of polyphenols by protecting them from degradation and enhancing their functional properties (Fang & Bhandari, 2010).

Pharmacological Effects of Related Compounds

Chlorogenic Acid A Pharmacological Review

A review on chlorogenic acid, a phenolic compound, highlights its various biological and pharmacological effects, such as antioxidant, anti-inflammatory, and neuroprotective activities. Such studies are relevant to understanding the potential health benefits of phenolic compounds, which could share mechanisms of action or therapeutic potentials with Heptenophos-related compounds (Naveed et al., 2018).

Mechanism of Action

Target of Action

Heptenophos primarily targets the enzyme acetylcholinesterase (AChE) . This enzyme plays a crucial role in the nervous system, where it terminates the action of the neurotransmitter acetylcholine in the synaptic cleft by breaking it down into choline and acetic acid .

Mode of Action

This compound acts as an inhibitor of acetylcholinesterase . By inhibiting the activity of this enzyme, it leads to an accumulation of acetylcholine in the synaptic cleft . This results in continuous activation of the postsynaptic membrane, causing over-excitation, convulsions, paralysis, and eventually death in pests .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting acetylcholinesterase, this compound disrupts the normal functioning of this pathway, leading to an overstimulation of the nervous system .

Pharmacokinetics

As an organophosphate, it is likely to be absorbed through ingestion, inhalation, or skin contact, distributed throughout the body, metabolized primarily in the liver, and excreted via urine and feces .

Result of Action

The result of this compound action is the overstimulation of the nervous system in pests, leading to symptoms such as convulsions, paralysis, and ultimately death . This makes this compound effective as an insecticide and acaricide, used to control sucking insects and certain insects belonging to the Diptera family .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water and organic solvents can affect its distribution in the environment and its uptake by pests.

Safety and Hazards

Heptenophos is toxic if swallowed and harmful in contact with skin . It is fatal if inhaled and very toxic to aquatic life with long-lasting effects . It is classified as Acute toxicity, oral (Category 3), Acute toxicity, inhalation (Category 2), Acute toxicity, dermal (Category 4), Aquatic Acute 1, and Aquatic Chronic 1 .

Biochemical Analysis

Biochemical Properties

Heptenophos plays a significant role in biochemical reactions by inhibiting the enzyme acetylcholinesterase . This enzyme is crucial for breaking down the neurotransmitter acetylcholine into choline and acetic acid, a process essential for normal nerve function . By inhibiting acetylcholinesterase, this compound causes an accumulation of acetylcholine at nerve synapses, leading to continuous nerve signal transmission and eventual paralysis of the pest . This compound interacts with various biomolecules, including proteins and enzymes involved in the nervous system of insects and other pests .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In insects, it disrupts normal nerve function by inhibiting acetylcholinesterase, leading to continuous stimulation of nerve cells and eventual paralysis . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to the death of the pest . In mammals, this compound can cause neurotoxic effects due to its ability to inhibit acetylcholinesterase, leading to symptoms such as muscle twitching, convulsions, and respiratory distress .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine . This binding interaction is highly specific and involves the formation of a covalent bond between this compound and the serine residue in the active site of the enzyme . This covalent modification renders the enzyme inactive, leading to an accumulation of acetylcholine and continuous stimulation of nerve cells . Additionally, this compound may affect other enzymes and proteins involved in cellular signaling and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . This compound is known to be moderately stable in the environment, with a half-life of several days to weeks, depending on environmental conditions such as temperature, pH, and microbial activity . Over time, this compound can degrade into various metabolites, some of which may retain biological activity . Long-term exposure to this compound in laboratory studies has shown potential neurotoxic effects and disruption of normal cellular functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause mild symptoms such as muscle twitching and increased salivation . At higher doses, it can lead to severe neurotoxic effects, including convulsions, respiratory distress, and death . Studies in animal models have shown that the threshold for toxic effects is relatively low, indicating that this compound is highly potent . Chronic exposure to sub-lethal doses of this compound can also lead to long-term health effects, including changes in behavior and cognitive function .

Metabolic Pathways

This compound is metabolized in the body through various pathways, including hydrolysis, oxidation, and conjugation . The primary enzyme involved in the metabolism of this compound is cytochrome P450, which catalyzes the oxidation of this compound to form more water-soluble metabolites . These metabolites are then further processed through conjugation reactions, such as glucuronidation and sulfation, to facilitate their excretion from the body . The metabolic pathways of this compound can vary between species, leading to differences in toxicity and efficacy .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms . It can be absorbed by plants through their roots and leaves, and then translocated to different parts of the plant, providing systemic protection against pests . In animals, this compound can be absorbed through the skin, respiratory tract, and gastrointestinal tract, and then distributed to various tissues, including the liver, kidneys, and nervous system . The distribution of this compound within the body is influenced by factors such as blood flow, tissue affinity, and the presence of transport proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and organelles involved in its metabolism and action . In nerve cells, this compound localizes to the synaptic cleft, where it inhibits acetylcholinesterase and disrupts normal nerve function . In other cell types, this compound may localize to the endoplasmic reticulum and mitochondria, where it can affect cellular metabolism and energy production . The localization of this compound within cells is influenced by factors such as its chemical properties, the presence of targeting signals, and post-translational modifications .

Properties

IUPAC Name

(7-chloro-6-bicyclo[3.2.0]hepta-2,6-dienyl) dimethyl phosphate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12ClO4P/c1-12-15(11,13-2)14-9-7-5-3-4-6(7)8(9)10/h3-4,6-7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAWQJNHVWMTLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC)OC1=C(C2C1CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClO4P
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5042037
Record name Heptenophos
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Molecular Weight

250.61 g/mol
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Physical Description

Pale amber liquid; [Merck Index] Brown liquid; [MSDSonline], Solid
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Boiling Point

64 °C/0.075 mm Hg
Record name HEPTENOPHOS
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Flash Point

165 °C (Cleveland, open); 152 °C (Pensky-Martens, closed)
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Solubility

Readily miscible with most organic solvents, e.g. in acetone, methanol, xylene >1, hexane 0.13 (all in kg/l, 25 °C)., In water, 2,500 mg/l @ 23 °C, 2.5 mg/mL at 23 °C
Record name HEPTENOPHOS
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Record name Heptenophos
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Density

1.28 (20 °C)
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Vapor Pressure

0.00075 [mmHg], 65 mPa (4.9X10-4 mm Hg) at 15 °C; 170 mPa (1.28X10-3 mm Hg) at 25 °C
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Mechanism of Action

Organophosphorus insecticides exert their acute effects in both insects and mammals by inhibiting acetylcholinesterase (AChE) in the nervous system with subsequent accumulation of toxic levels of acetylcholine (ACh), which is a neurotransmitter. In many cases, the organophosphorylated enzyme is fairly stable, so that recovery from intoxication may be slow. /Organophosphorus Pesticides/, The first essential step in the initiation of the delayed neuropathic effect of an organophosphate is phosphorylation of a target protein in the nervous system. The protein has esteratic enzyme activity. The phosphorylation, which was originally studied radiochemically, can be monitored conveniently as progressive inhibition of the activity of this enzyme, which is now referred to as Neuropathy Target Esterase (NTE or Neurotoxic Esterase)... . The second, and equally essential, step is the transformation of the phosphorylated NTE to a modified form: one of the remaining ester bonds of the inhibitor molecule attached to the NTE active site undergoes a biochemical cleavage leaving an ionized acidic residue bound to the protein: this residue is negatively charged and the reaction is referred to as "aging". Both inhibition and aging of inhibited NTE are essential to initiate neuropathy, but the role of the negative charge in the initiation of axonal degeneration is not known. The process of "aging" of inhibited NTE has some analogy with the better-known "aging" of inhibited AChE. However, the analogy does not last above the level of enzyme inhibition. Acute toxicity arises directly from the loss of catalytic activity of AChE, leading to accumulation of excess physiological substrate. Mere loss of catalytic activity of NTE (without aging) does not initiate neuropathy. There is no evidence of a deleterious accumulation of a physiological substrate for NTE or lack of hydrolysis products after inhibition in vivo, and the effect of the negative charge may be focused on some quite separate process. /Organophosphorus Pesticides/
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Color/Form

Light brown liquid... .

CAS No.

23560-59-0
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Record name Heptenophos
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Melting Point

< 25 °C
Record name Heptenophos
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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